(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound features a pyrrolidine ring attached to a carboxylic acid group and a chloropicolinoyl moiety. The presence of the chiral center at the pyrrolidine ring makes it an important compound in stereochemistry and enantioselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropicolinoyl Group: This step involves the acylation of the pyrrolidine ring with 4-chloropicolinic acid or its derivatives under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloropicolinoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The chloropicolinoyl group may interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid: The racemic mixture containing both ® and (S) enantiomers.
Other Pyrrolidine Carboxylic Acids: Compounds with similar structures but different substituents.
Uniqueness
(S)-1-(4-Chloropicolinoyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the chloropicolinoyl group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-(4-chloropyridine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-3-4-13-8(6-7)10(15)14-5-1-2-9(14)11(16)17/h3-4,6,9H,1-2,5H2,(H,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXNBROGMFPGNU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259362 | |
Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167868-27-1 | |
Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167868-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chloro-2-pyridinyl)carbonyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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